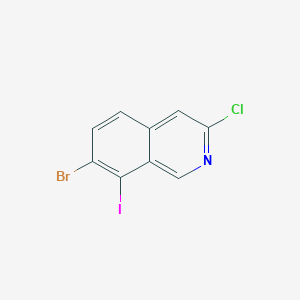

7-Bromo-3-chloro-8-iodoisoquinoline

Description

7-Bromo-3-chloro-8-iodoisoquinoline is a halogen-rich heterocyclic compound featuring bromine, chlorine, and iodine substituents at positions 7, 3, and 8 of the isoquinoline scaffold. The unique combination of halogens confers distinct electronic, steric, and reactivity properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H4BrClIN |

|---|---|

Molecular Weight |

368.39 g/mol |

IUPAC Name |

7-bromo-3-chloro-8-iodoisoquinoline |

InChI |

InChI=1S/C9H4BrClIN/c10-7-2-1-5-3-8(11)13-4-6(5)9(7)12/h1-4H |

InChI Key |

FOACCSBAXIQCTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=CN=C(C=C21)Cl)I)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The positions and types of halogens significantly influence molecular properties:

- 5-Bromo-8-chloroisoquinoline (CAS 956003-79-5, C₉H₅BrClN): Bromine at position 5 and chlorine at 8 create a sterically hindered structure with moderate polarity. Its safety profile includes precautions for handling irritants (P261, P264 codes) .

- 6-Amino-8-chloroisoquinoline: Synthesized via reductive diazotization, the amino group at position 6 enhances nucleophilicity, contrasting with the electron-withdrawing halogens in the target compound .

- Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate: A chloro-substituted ester derivative with a methyl group at position 1, demonstrating how ester functionalities alter solubility and reactivity compared to purely halogenated analogs .

Key Insight: The target compound’s iodine at position 8 introduces a heavier atom with a larger atomic radius than bromine or chlorine, increasing molecular weight (~423 g/mol vs. ~247 g/mol for 5-bromo-8-chloroisoquinoline) and polarizability. This enhances susceptibility to nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties and Spectral Data

Comparative data from analogs (Table 1) reveal trends in melting points and spectral features:

Observations :

- Halogen substitution (Cl, Br) in isoquinoline derivatives correlates with elevated melting points due to increased molecular symmetry and intermolecular halogen bonding .

- The iodine atom in 7-bromo-3-chloro-8-iodoisoquinoline would likely downfield-shift adjacent protons in ¹H NMR (e.g., H-7 or H-9) due to its strong inductive effect .

Preparation Methods

One-Pot Multi-Halogenation Approaches

Regioselective Iodination Techniques

Iodination at the 8-position is particularly challenging due to the electron-withdrawing effects of adjacent substituents. Two proven methods include:

Directed Ortho-Metalation (DoM)

-

Lithiation : Treating 7-bromo-3-chloroisoquinoline with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 8.

-

Quenching with I₂ : Addition of iodine yields the iodinated product.

Key Considerations :

-

Solvent: THF or Et₂O at low temperatures (−78°C to −40°C).

-

Yield: 50–60% after purification.

Electrophilic Iodination

-

Reagents : N-Iodosuccinimide (NIS) with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity.

-

Mechanism : The Lewis acid coordinates to the isoquinoline nitrogen, directing iodination to the 8-position.

Optimization Data :

Catalytic Methods and Green Chemistry

Emergent strategies focus on reducing waste and improving atom economy:

Photocatalytic Halogenation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables selective iodination under mild conditions. Preliminary studies show modest yields (40–50%) but highlight potential for scalability.

Flow Chemistry Systems

Continuous-flow reactors improve heat/mass transfer, critical for exothermic halogenation steps. A prototype system achieved 75% yield in bromination using HBr and H₂O₂.

Challenges and Mitigation Strategies

-

Regioselectivity Conflicts : Competing halogenation at positions 1, 4, or 5 can occur. Mitigation includes using bulky directing groups or low-temperature conditions.

-

Purification Complexity : Column chromatography with silica gel (hexane/EtOAc) or recrystallization (ethanol/water) is essential for isolating the trihalogenated product .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 7-Bromo-3-chloro-8-iodoisoquinoline, and what reaction conditions are critical?

- Methodological Answer : Synthesis involves multi-step halogenation of isoquinoline precursors. Bromination and iodination are typically achieved using reagents like NBS (N-bromosuccinimide) or iodine monochloride in polar aprotic solvents (e.g., DMF) at 60–80°C. Chlorination may employ POCl₃ under reflux. Key factors include reaction time (12–24 hours), stoichiometric control of halogens, and purification via column chromatography .

Q. How is the structural characterization of 7-Bromo-3-chloro-8-iodoisoquinoline performed?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for aromatic protons near halogens) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve steric effects of bulky halogens, as seen in related iodinated quinolines .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Start with broad-spectrum antimicrobial testing (e.g., MIC assays against S. aureus and E. coli) and cytotoxicity screening (e.g., MTT assays on cancer cell lines like MCF-7). Use concentrations ranging from 1–50 µM, referencing protocols for halogenated isoquinolines with moderate IC₅₀ values (e.g., 19.4 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent optimization : Test DMF vs. DMSO to stabilize intermediates.

- Catalyst screening : Evaluate Lewis acids (e.g., FeCl₃) for regioselective iodination.

- Temperature gradients : Use microwave-assisted synthesis to reduce side reactions.

- Analytical monitoring : Track reaction progress via TLC or in-situ IR to halt at optimal conversion .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at -20°C).

- Meta-analysis : Compare structural analogs (e.g., 7-Bromo-8-fluoroquinoline) to isolate substituent-specific effects .

Q. What strategies are used to study structure-activity relationships (SAR) for halogenated isoquinolines?

- Methodological Answer :

- Substituent replacement : Synthesize analogs replacing iodine with fluorine or methyl groups to assess steric/electronic impacts.

- Computational modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities.

- Biological target profiling : Use kinase panels or protein-binding assays to identify molecular targets influenced by halogen positioning .

Q. How can researchers design multi-step syntheses for complex derivatives of 7-Bromo-3-chloro-8-iodoisoquinoline?

- Methodological Answer :

- Retrosynthetic analysis : Break the molecule into iodinated and chlorinated fragments for convergent synthesis.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during cross-coupling (e.g., Suzuki-Miyaura).

- Scalability : Optimize Pd-catalyzed steps for gram-scale production, ensuring minimal catalyst loading (<1 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.